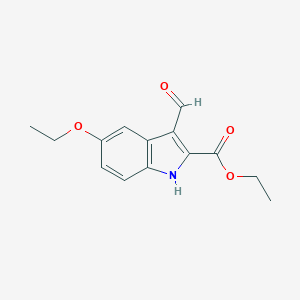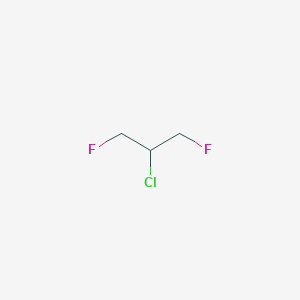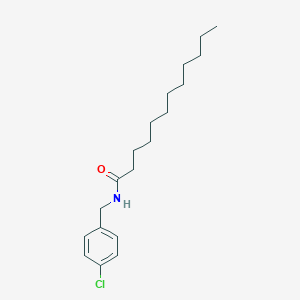
DODECANAMIDE, N-(p-CHLOROBENZYL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecanamide, N-(p-chlorobenzyl)-, also known as DBNPA, is a highly effective biocide that has been extensively used in various industrial applications. This organic compound is a water-soluble white powder that is widely used as a preservative, disinfectant, and fungicide. DBNPA has been found to be highly effective against a wide range of microorganisms, including bacteria, fungi, and algae.
Mécanisme D'action
DODECANAMIDE, N-(p-CHLOROBENZYL)- works by disrupting the cell membrane of microorganisms, leading to their death. It is effective against both gram-positive and gram-negative bacteria, as well as fungi and algae.
Effets Biochimiques Et Physiologiques
DODECANAMIDE, N-(p-CHLOROBENZYL)- has been found to have no significant biochemical or physiological effects on humans or animals at low concentrations. However, at high concentrations, it can cause skin and eye irritation.
Avantages Et Limitations Des Expériences En Laboratoire
DODECANAMIDE, N-(p-CHLOROBENZYL)- is highly effective against a wide range of microorganisms and is easy to use. It is also stable under a wide range of pH and temperature conditions. However, it can be toxic to some aquatic organisms and should be used with caution in aquatic environments.
Orientations Futures
There are several future directions for research on DODECANAMIDE, N-(p-CHLOROBENZYL)-. One area of research could be to develop more environmentally friendly alternatives to DODECANAMIDE, N-(p-CHLOROBENZYL)- that are equally effective against microorganisms. Another area of research could be to study the long-term effects of DODECANAMIDE, N-(p-CHLOROBENZYL)- on aquatic ecosystems. Finally, research could be conducted to explore the potential use of DODECANAMIDE, N-(p-CHLOROBENZYL)- in medical applications, such as in the treatment of bacterial infections.
Méthodes De Synthèse
DODECANAMIDE, N-(p-CHLOROBENZYL)- is synthesized by the reaction of p-chlorobenzyl chloride with dodecanamide in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and the product is obtained in high yield.
Applications De Recherche Scientifique
DODECANAMIDE, N-(p-CHLOROBENZYL)- has been extensively used in various scientific research applications. It is commonly used as a biocide in water treatment systems, paper mills, and cooling towers. DODECANAMIDE, N-(p-CHLOROBENZYL)- has been found to be highly effective against a wide range of microorganisms, including bacteria, fungi, and algae. It is also used as a preservative in personal care products, such as shampoos and lotions.
Propriétés
Numéro CAS |
102366-71-2 |
|---|---|
Nom du produit |
DODECANAMIDE, N-(p-CHLOROBENZYL)- |
Formule moléculaire |
C19H30ClNO |
Poids moléculaire |
323.9 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]dodecanamide |
InChI |
InChI=1S/C19H30ClNO/c1-2-3-4-5-6-7-8-9-10-11-19(22)21-16-17-12-14-18(20)15-13-17/h12-15H,2-11,16H2,1H3,(H,21,22) |
Clé InChI |
SJRZOAKHWBAIBI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NCC1=CC=C(C=C1)Cl |
SMILES canonique |
CCCCCCCCCCCC(=O)NCC1=CC=C(C=C1)Cl |
Autres numéros CAS |
102366-71-2 |
Synonymes |
N-[(4-chlorophenyl)methyl]dodecanamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



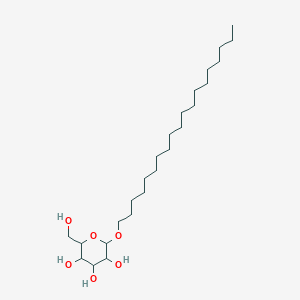
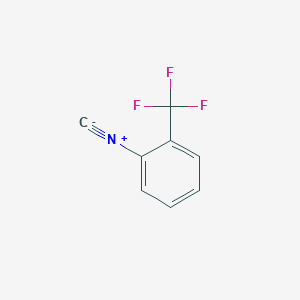
![7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8861.png)
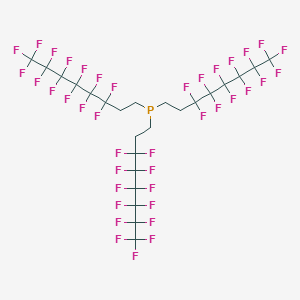
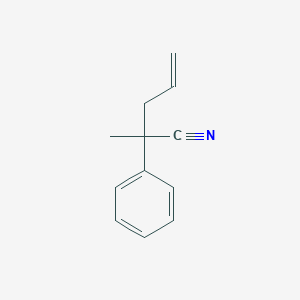
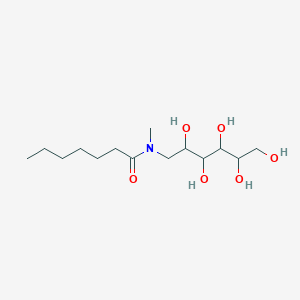
![[1,1'-Biphenyl]-3-ylhydrazine hydrochloride](/img/structure/B8874.png)
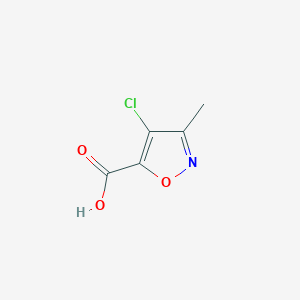
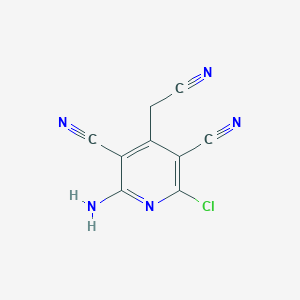
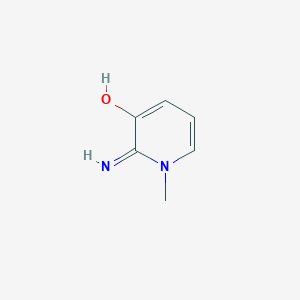
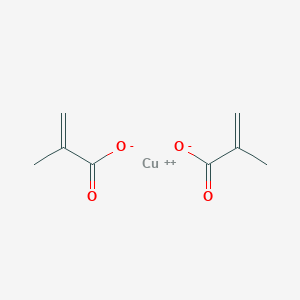
![1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene](/img/structure/B8883.png)
